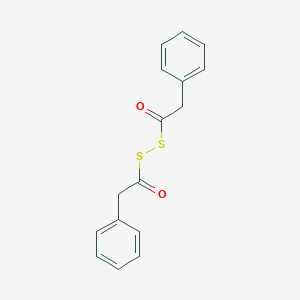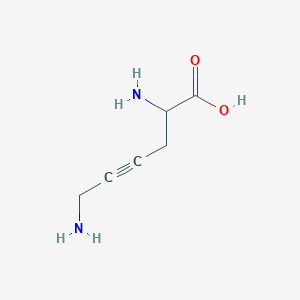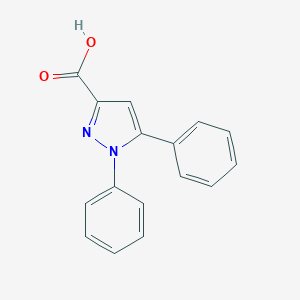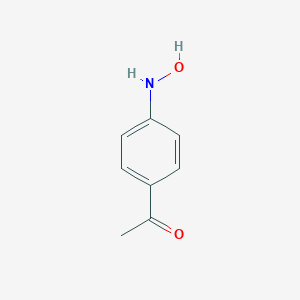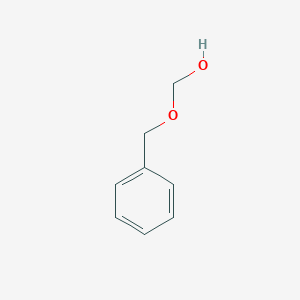![molecular formula C6H5N3 B085421 6H-pyrrolo[3,4-d]pyrimidine CAS No. 14529-49-8](/img/structure/B85421.png)
6H-pyrrolo[3,4-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. It is a fused ring system that contains both pyrimidine and pyrrole moieties, which are known to exhibit a wide range of biological activities. The unique structural features of 6H-pyrrolo[3,4-d]pyrimidine make it an attractive target for the development of novel drugs.
作用机制
The mechanism of action of 6H-pyrrolo[3,4-d]pyrimidine is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and receptors in the body. For example, it has been found to inhibit the activity of topoisomerase II, which is an enzyme that plays a crucial role in DNA replication and cell division.
Biochemical and Physiological Effects:
6H-pyrrolo[3,4-d]pyrimidine has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and exhibit antimicrobial activity against various pathogens. Additionally, it has been found to have a low toxicity profile, making it a promising candidate for drug development.
实验室实验的优点和局限性
One of the main advantages of using 6H-pyrrolo[3,4-d]pyrimidine in lab experiments is its wide range of biological activities. It can be used to study various biological processes, including cell division, apoptosis, and inflammation. Additionally, its low toxicity profile makes it a safe compound to work with in the laboratory.
However, there are also some limitations associated with the use of 6H-pyrrolo[3,4-d]pyrimidine in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, its synthesis can be challenging, which can limit its availability for research purposes.
未来方向
There are several future directions for the research and development of 6H-pyrrolo[3,4-d]pyrimidine. One potential direction is the optimization of its synthesis method to improve its yield and availability. Additionally, further studies are needed to fully understand its mechanism of action and to identify its molecular targets in the body.
Another potential direction is the development of novel derivatives of 6H-pyrrolo[3,4-d]pyrimidine with improved biological activities. This can be achieved through the modification of its chemical structure to enhance its solubility, bioavailability, and selectivity towards specific molecular targets.
Conclusion:
In conclusion, 6H-pyrrolo[3,4-d]pyrimidine is a promising compound that exhibits a wide range of biological activities. Its unique structural features make it an attractive target for the development of novel drugs. Further research is needed to fully understand its mechanism of action and to identify its molecular targets in the body. Additionally, the optimization of its synthesis method and the development of novel derivatives can lead to the discovery of new drugs with improved therapeutic potential.
合成方法
The synthesis of 6H-pyrrolo[3,4-d]pyrimidine can be achieved through various methods. One of the most common methods involves the reaction of 2-aminopyridine with an α,β-unsaturated ketone in the presence of a catalyst. This reaction leads to the formation of a pyrrole intermediate, which undergoes cyclization to form the final product.
科学研究应用
6H-pyrrolo[3,4-d]pyrimidine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. Its unique structural features make it an attractive target for the development of novel drugs.
属性
CAS 编号 |
14529-49-8 |
|---|---|
产品名称 |
6H-pyrrolo[3,4-d]pyrimidine |
分子式 |
C6H5N3 |
分子量 |
119.12 g/mol |
IUPAC 名称 |
6H-pyrrolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C6H5N3/c1-5-2-8-4-9-6(5)3-7-1/h1-4,7H |
InChI 键 |
OWXGCRGZFPLHJN-UHFFFAOYSA-N |
SMILES |
C1=C2C=NC=NC2=CN1 |
规范 SMILES |
C1=C2C=NC=NC2=CN1 |
同义词 |
1H-Pyrrolo[3,4-d]pyrimidine (8CI,9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




